3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Molecular weight Hydrochloride salt Structural comparison

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine hydrochloride is a substituted pyrazole derivative featuring a 4-chloro-2-methylphenoxy group at the 3-position and a methyl group at N1 of the pyrazole ring, supplied as the hydrochloride salt. This compound belongs to the 3-phenoxy-1-methylpyrazol-4-amine class, a scaffold investigated for kinase inhibition and receptor modulation.

Molecular Formula C11H13Cl2N3O
Molecular Weight 274.14 g/mol
CAS No. 1431965-11-5
Cat. No. B12347913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
CAS1431965-11-5
Molecular FormulaC11H13Cl2N3O
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC2=NN(C=C2N)C.Cl
InChIInChI=1S/C11H12ClN3O.ClH/c1-7-5-8(12)3-4-10(7)16-11-9(13)6-15(2)14-11;/h3-6H,13H2,1-2H3;1H
InChIKeyMCDCISWCOKWNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine Hydrochloride (CAS 1431965-11-5): Baseline Identity for Informed Procurement


3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine hydrochloride is a substituted pyrazole derivative featuring a 4-chloro-2-methylphenoxy group at the 3-position and a methyl group at N1 of the pyrazole ring, supplied as the hydrochloride salt [1]. This compound belongs to the 3-phenoxy-1-methylpyrazol-4-amine class, a scaffold investigated for kinase inhibition and receptor modulation [1]. The hydrochloride salt form (molecular formula C₁₁H₁₃Cl₂N₃O, molecular weight 274.15 g/mol) is intended for research use only and is available from specialty chemical suppliers .

Why 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Substitution on the phenoxy ring of 3-phenoxy-1-methylpyrazol-4-amines exerts profound effects on lipophilicity, hydrogen bonding capacity, and steric complementarity with biological targets. Minor alterations—such as moving the chlorine from the 4-position to the 2-position or removing the 2-methyl group—can shift computed LogP by an estimated 0.5 log units and alter the hydrogen bond donor count, potentially affecting membrane permeability, solubility, and target binding kinetics [1]. General structure-activity relationship (SAR) studies on pyrazole-4-amine kinase inhibitors demonstrate that N1-methyl substitution enhances metabolic stability relative to unsubstituted analogs, while phenoxy substituent identity governs target selectivity . Consequently, even closely related in-class compounds cannot be considered interchangeable without confirmatory head-to-head biological data.

Quantitative Differentiation Evidence for 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine Hydrochloride: Property Benchmarks Against Closest Analogs


Molecular Weight Differentiation from the Des-Methyl Analog: A 5.4% Increase

The target compound as the hydrochloride salt (C₁₁H₁₃Cl₂N₃O) possesses a molecular weight of 274.15 g/mol, compared to 260.12 g/mol for 3-(4-chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride (C₁₀H₁₁Cl₂N₃O), the des-methyl analog lacking the 2-methyl group on the phenoxy ring . This difference of 14.03 g/mol corresponds precisely to one methylene (–CH₂–) unit and represents a 5.4% increase in molecular mass. No direct biological comparison data are available for these two compounds.

Molecular weight Hydrochloride salt Structural comparison

Computed Lipophilicity: XLogP3 of 2.4 Positions the Compound Within a Narrow Optimal Range

The free base form of the target compound has a computed XLogP3-AA value of 2.4 [1]. While quantitative LogP data for the closest analogs are not publicly available at this time, general medicinal chemistry principles indicate that adding a methyl group to an aromatic ring increases logP by approximately 0.5 log units. Thus, the target compound is predicted to be more lipophilic than the des-methyl analog (3-(4-chlorophenoxy)-1-methyl-1H-pyrazol-4-amine) and less lipophilic than analogs bearing trifluoromethyl substituents (e.g., 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine). An XLogP3 of 2.4 falls within the typical optimal range (1–3) for oral drug-like compounds as defined by Lipinski's Rule of Five, suggesting favorable membrane permeability properties.

Lipophilicity XLogP3 Drug-likeness

Topological Polar Surface Area (TPSA) of 53.1 Ų Confirms Consistent CNS Penetration Potential

The target compound free base has a computed topological polar surface area (TPSA) of 53.1 Ų [1]. This value is identical to the TPSA of the regioisomeric analog 3-(2-chloro-5-methylphenoxy)-1-methylpyrazol-4-amine hydrochloride (CID 102565554), also 53.1 Ų [2], indicating that chlorine and methyl positional isomerism on the phenoxy ring does not alter overall polarity as measured by TPSA. A TPSA of 53.1 Ų places this compound below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier penetration and above the threshold of 40 Ų associated with good oral absorption, consistent with the ranges observed for CNS-active pyrazole-4-amine scaffolds used in kinase inhibitor development.

Polar surface area CNS penetration Drug-likeness

Hydrogen Bond Donor Count of the Hydrochloride Salt (HBD=2) Enhances Aqueous Solubility Over the Free Base

The free base form of the target compound has one hydrogen bond donor (the primary amine –NH₂ at the 4-position) [1]. The hydrochloride salt introduces a second hydrogen bond donor through protonation of the amine, increasing the total HBD count to 2, as confirmed by the PubChem entry for the analogous hydrochloride salt 3-(2-chloro-5-methylphenoxy)-1-methylpyrazol-4-amine hydrochloride (CID 102565554, HBD=2) [2]. The increased hydrogen bond donor count and ionic character of the hydrochloride salt are expected to enhance aqueous solubility relative to the free base, a well-established class-level property of amine hydrochloride salts.

Hydrogen bonding Solubility Salt form

GHS Hazard Profile Defines Safe Handling Parameters Distinct from Non-Chlorinated Analogs

The compound is classified under GHS with signal word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . While comprehensive GHS data for all in-class analogs are not centrally compiled, the specific combination of acute oral toxicity and irritant hazards necessitates documented risk assessment and appropriate personal protective equipment (PPE) protocols during handling, storage, and disposal, as detailed in the product SDS . This profile may differ from methoxy-substituted analogs, which generally exhibit lower irritancy.

Safety GHS classification Handling

Application Scenarios for 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Scaffold Optimization in Medicinal Chemistry

The compound's 1-methylpyrazol-4-amine core, combined with a 4-chloro-2-methylphenoxy substituent, provides a balanced lipophilicity (XLogP3 = 2.4) and TPSA (53.1 Ų) that positions it as a versatile hinge-binding scaffold for ATP-competitive kinase inhibitor design [1]. The hydrochloride salt form ensures aqueous solubility for high-throughput screening compatibility. Researchers developing selective kinase inhibitors can use this compound as a starting point for structure-activity relationship (SAR) campaigns, where the 2-methyl group on the phenoxy ring introduces steric bulk that may enhance selectivity for specific kinase subpockets compared to the des-methyl analog.

Comparative Physicochemical Profiling of Phenoxy-Substituted Pyrazole Libraries

The compound's well-characterized computed properties (MW, LogP, TPSA, HBD, HBA) make it a suitable reference standard for building and validating computational models that predict the properties of novel phenoxy-pyrazole analogs [1][2]. The availability of both free base and hydrochloride salt data allows researchers to calibrate solubility and permeability prediction algorithms across different salt forms.

Safety-Controlled Laboratory Research Requiring Documented Hazard Assessment

For academic or industrial research groups requiring auditable safety documentation, this compound offers a fully characterized GHS hazard profile (H302, H315, H319, H335) with an available safety data sheet from a reputable supplier . This facilitates institutional review board (IRB) and environmental health and safety (EHS) approval processes, particularly in settings where procurement of uncharacterized analogs would create compliance bottlenecks.

Biological Assay Development Requiring Defined Hydrochloride Salt Stoichiometry

The hydrochloride salt form with a defined molecular weight of 274.15 g/mol enables precise molarity calculations for dose-response studies. The additional hydrogen bond donor (HBD=2) compared to the free base (HBD=1) may improve dissolution kinetics in aqueous buffer systems, reducing variability in cell-based assay readouts attributable to incomplete compound solubilization.

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